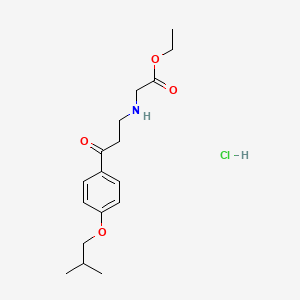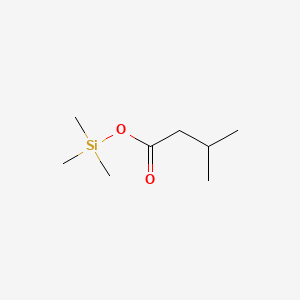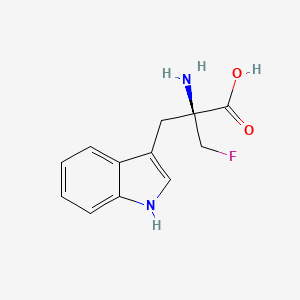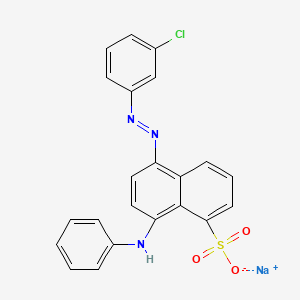
1-Naphthalenesulfonic acid, 5-((3-chlorophenyl)azo)-8-(phenylamino)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an anilino group, a chlorophenyl group, and an azo linkage, which contribute to its distinctive chemical behavior and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under controlled conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted copper-catalyzed Ullmann coupling has been reported to improve yields and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The azo linkage in the compound can be reduced to form the corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a fluorescent probe to study molecular interactions and conformational changes in various chemical systems.
Biology:
- Employed in the study of protein folding and binding due to its ability to bind to hydrophobic pockets in proteins .
Medicine:
- Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.
Industry:
- Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate involves its ability to bind to hydrophobic regions of proteins. The compound’s sulfonate group anchors to cationic side chains of proteins, while the anilino and naphthalene moieties interact with hydrophobic pockets. This binding induces conformational changes in the protein, which can be monitored using fluorescence spectroscopy .
Comparación Con Compuestos Similares
8-anilino-1-naphthalenesulfonic acid: Shares the anilino and naphthalene moieties but lacks the chlorophenyl and azo groups.
Sodium 8-anilino-1-naphthalenesulfonate: Similar structure but without the azo linkage and chlorophenyl group.
Uniqueness:
Propiedades
Número CAS |
67875-11-0 |
|---|---|
Fórmula molecular |
C22H15ClN3NaO3S |
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
sodium;8-anilino-5-[(3-chlorophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H16ClN3O3S.Na/c23-15-6-4-9-17(14-15)25-26-19-12-13-20(24-16-7-2-1-3-8-16)22-18(19)10-5-11-21(22)30(27,28)29;/h1-14,24H,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
XMODKPLDAUSFGD-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



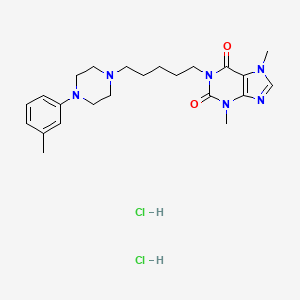

![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
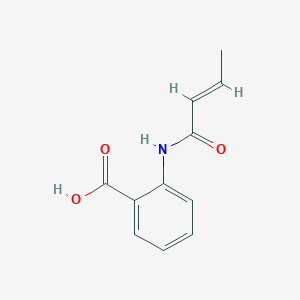

![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)

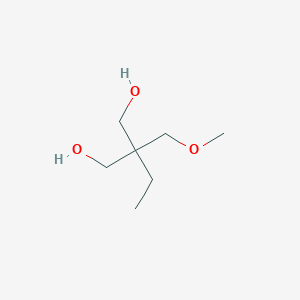

![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
